molecular formula C7H5BrF2 B117505 3,5-Difluorobenzyl bromide CAS No. 141776-91-2

3,5-Difluorobenzyl bromide

Cat. No. B117505
CAS RN: 141776-91-2
M. Wt: 207.01 g/mol
InChI Key: KVSVNRFSKRFPIL-UHFFFAOYSA-N
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Description

3,5-Difluorobenzyl bromide is a chemical compound with the molecular formula C7H5BrF2. It has an average mass of 207.015 Da and a monoisotopic mass of 205.954269 Da . It is commonly used in organic synthesis and as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 3,5-Difluorobenzyl bromide consists of a benzene ring substituted with two fluorine atoms and one bromomethyl group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name, 1-(bromomethyl)-3,5-difluorobenzene .


Physical And Chemical Properties Analysis

3,5-Difluorobenzyl bromide has a density of 1.6±0.1 g/cm3, a boiling point of 205.1±0.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.3 mmHg at 25°C . It has a refractive index of 1.523 and a molar refractivity of 38.9±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

3,5-Difluorobenzyl bromide is a valuable reagent in organic synthesis. It serves as a precursor for various fluorinated aromatic compounds . Its ability to introduce the difluorobenzyl moiety into molecules is crucial for synthesizing complex organic structures, which are often found in pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

In the pharmaceutical industry, 3,5-Difluorobenzyl bromide is used to synthesize intermediates that are integral to the development of new drugs . It’s particularly useful in creating bioactive molecules that can interact with biological systems, potentially leading to therapeutic agents.

Material Science

This compound finds applications in material science, particularly in the development of fluorinated polymers . These polymers exhibit enhanced stability and resistance to solvents and chemicals, making them suitable for specialized applications like coatings and electronic devices.

Analytical Chemistry

3,5-Difluorobenzyl bromide can be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds . By attaching the difluorobenzyl group, the properties of the analytes can be modified, improving their chromatographic behavior and detection sensitivity.

Bioactive Molecule Synthesis

It plays a role in the synthesis of bioactive molecules, where it’s used to introduce fluorine atoms into the molecular structure . Fluorine atoms can significantly alter the biological activity of molecules, making this compound an important tool in medicinal chemistry.

Environmental Applications

While direct environmental applications of 3,5-Difluorobenzyl bromide are not extensively documented, its role in synthesizing compounds that could be used for environmental remediation or as environmentally benign alternatives to existing materials is noteworthy .

Safety And Hazards

3,5-Difluorobenzyl bromide is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .

properties

IUPAC Name

1-(bromomethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVNRFSKRFPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333844
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobenzyl bromide

CAS RN

141776-91-2
Record name 3,5-Difluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluorobenzyl bromide
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Synthesis routes and methods

Procedure details

A 120 ml portion of 48% hydrobromic acid was added to 120 g of 3,5-difluorobenzyl alcohol. At room temperature, 120 ml of sulfuric acid was added dropwise thereto, and the mixture after the dropwise addition was stirred for 3 hours. The reaction solution was poured onto crashed ice, extracted with 600 ml of hexane, washed with water and saturated brine in that order and then dried with anhydrous sodium sulfate. By evaporating the solvent, 176 g of 3,5-difluorobenzyl bromide was obtained.
Quantity
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Quantity
120 g
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3,5-Difluorobenzyl bromide in the synthesis described in the research?

A1: [] 3,5-Difluorobenzyl bromide acts as an alkylating agent in the synthesis of 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. It reacts with 2,4-dihydroxylacetonephenone in the presence of potassium carbonate, resulting in the substitution of a hydrogen atom in the 2,4-dihydroxylacetonephenone molecule with the 3,5-difluorobenzyl group. This reaction highlights the compound's reactivity as an alkyl halide.

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